Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 2304631-58-9
VCID: VC11675108
InChI: InChI=1S/C19H25BO5/c1-18(2)11-9-14(18)19(3)15(10-11)24-20(25-19)12-7-6-8-13(22-4)16(12)17(21)23-5/h6-8,11,14-15H,9-10H2,1-5H3/t11-,14-,15+,19-/m0/s1
SMILES: B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=C(C(=CC=C4)OC)C(=O)OC
Molecular Formula: C19H25BO5
Molecular Weight: 344.2 g/mol

Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate

CAS No.: 2304631-58-9

Cat. No.: VC11675108

Molecular Formula: C19H25BO5

Molecular Weight: 344.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate - 2304631-58-9

Specification

CAS No. 2304631-58-9
Molecular Formula C19H25BO5
Molecular Weight 344.2 g/mol
IUPAC Name methyl 2-methoxy-6-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]benzoate
Standard InChI InChI=1S/C19H25BO5/c1-18(2)11-9-14(18)19(3)15(10-11)24-20(25-19)12-7-6-8-13(22-4)16(12)17(21)23-5/h6-8,11,14-15H,9-10H2,1-5H3/t11-,14-,15+,19-/m0/s1
Standard InChI Key CALCESAOQJGMEL-IJDPYKPMSA-N
Isomeric SMILES B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4=C(C(=CC=C4)OC)C(=O)OC
SMILES B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=C(C(=CC=C4)OC)C(=O)OC
Canonical SMILES B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=C(C(=CC=C4)OC)C(=O)OC

Introduction

Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d] dioxaborol-2-yl)benzoate is a complex organic compound with a specific stereochemistry. It belongs to the class of boronic acid derivatives, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique molecular structure, which includes a boron atom integrated into a dioxaborole ring system.

Key Features:

  • CAS Number: 2304631-58-9

  • Molecular Formula: C19H25BO5

  • Molecular Weight: 344.21 g/mol

Synthesis and Applications

The synthesis of such boronic acid derivatives typically involves the reaction of an aryl halide with a boron source in the presence of a catalyst. The resulting compounds are versatile intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds.

Applications:

  • Suzuki-Miyaura Cross-Coupling Reactions: These reactions are crucial for forming complex molecules, including pharmaceuticals and materials.

  • Medicinal Chemistry: Boronic acid derivatives are used in drug design due to their ability to participate in specific biochemical interactions.

Table: Key Data for Methyl 2-Methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-Trimethylhexahydro-4,6-Methanobenzo[d]132Dioxaborol-2-Yl)Benzoate

PropertyValue
CAS Number2304631-58-9
Molecular FormulaC19H25BO5
Molecular Weight344.21 g/mol
PurityTypically >95%
Storage ConditionsUnder inert gas at low temperatures

Research Implications:

  • Stereochemistry: The specific stereochemistry of this compound can influence its reactivity and selectivity in chemical reactions.

  • Stability: The stability of boronic acid derivatives is crucial for their storage and handling.

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